
Monastroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-HR22C16 is a potent small-molecule inhibitor of the mitotic kinesin Eg5, which is crucial for cell division. This compound is cell-permeable and does not interact with tubulin, making it a unique mitosis inhibitor . It has a molecular formula of C23H23N3O3 and a molecular weight of 389.5 .
Métodos De Preparación
The synthesis of trans-HR22C16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Análisis De Reacciones Químicas
trans-HR22C16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, especially at the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
trans-HR22C16 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the dynamics of cell division and mitosis.
Biology: Helps in understanding the role of kinesin Eg5 in cell division.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
trans-HR22C16 exerts its effects by binding to the mitotic kinesin Eg5, a motor protein essential for the separation of spindle poles during cell division. By inhibiting Eg5, trans-HR22C16 effectively blocks mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparación Con Compuestos Similares
trans-HR22C16 is unique due to its selective inhibition of kinesin Eg5 without interacting with tubulin. Similar compounds include:
Monastrol: Another Eg5 inhibitor but with different binding properties.
STLC: A potent Eg5 inhibitor with a different chemical structure.
Dimethylenastron: Inhibits Eg5 but has a different mechanism of action.
These compounds share the common feature of inhibiting Eg5 but differ in their chemical structures, binding affinities, and specific mechanisms of action.
Propiedades
Fórmula molecular |
C23H23N3O3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1 |
Clave InChI |
IDGCPAFIELNTPI-PZJWPPBQSA-N |
SMILES isomérico |
CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
SMILES canónico |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
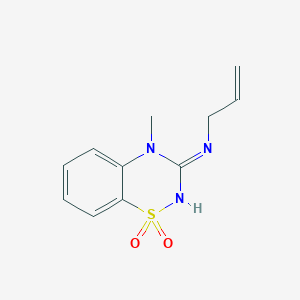

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)
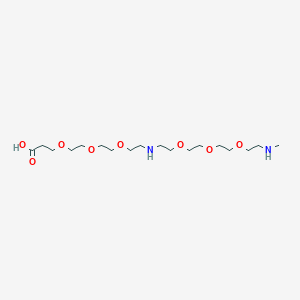

![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
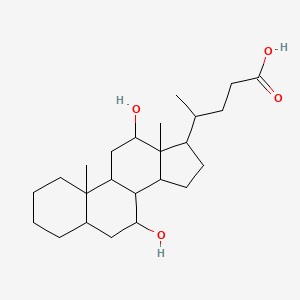


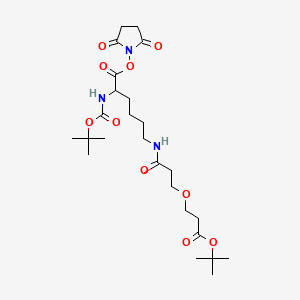
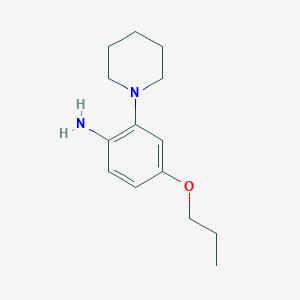
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
